3-[(4-methylphenyl)sulfanyl]dibenzo[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
3-[(4-methylphenyl)sulfanyl]dibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The presence of the 4-methylphenylsulfanyl group adds unique properties to this compound, making it a subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)sulfanyl]dibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol.
Base-Promoted Protocol: A base-promoted protocol is employed, where potassium phosphate (K3PO4) or potassium carbonate (K2CO3) acts as the promoter.
Reaction Conditions: The reaction is carried out under metal-free conditions, which is advantageous for large-scale production.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the base-promoted synthesis described above can be adapted for large-scale production due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)sulfanyl]dibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazepine ring.
Substitution: The nitro group in the compound can be replaced by O- and S-nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-[(4-methylphenyl)sulfanyl]dibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antidepressant, analgesic, and calcium channel antagonist.
Biological Studies: It is used in research related to histamine H4 receptor agonists and non-nucleoside HIV-1 reverse transcriptase inhibitors.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)sulfanyl]dibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: The parent compound without the 4-methylphenylsulfanyl group.
Dibenzo[b,e][1,4]oxazepine: An isomeric form with different pharmacological properties.
Dibenzo[c,f][1,2]oxazepine: Another isomer with unique chemical behavior.
Uniqueness
3-[(4-methylphenyl)sulfanyl]dibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of the 4-methylphenylsulfanyl group, which imparts distinct chemical and pharmacological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
9-(4-methylphenyl)sulfanyl-5H-benzo[b][1,4]benzoxazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c1-13-6-8-14(9-7-13)24-15-10-11-16-19(12-15)23-18-5-3-2-4-17(18)21-20(16)22/h2-12H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZOKOKGBKZBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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